molecular formula C9H6F3IO3 B13442492 Methyl 4-iodo-3-(trifluoromethoxy)benzoate

Methyl 4-iodo-3-(trifluoromethoxy)benzoate

Cat. No.: B13442492
M. Wt: 346.04 g/mol
InChI Key: SDQNRGSQORVSDB-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F3IO3. It is a derivative of benzoic acid, featuring an iodine atom and a trifluoromethoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-3-(trifluoromethoxy)benzoate typically involves the iodination of Methyl 4-(trifluoromethoxy)benzoate. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-3-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and other substituted benzoates.

    Coupling Reactions: Biaryl compounds are typically formed.

    Reduction Reactions: The primary alcohol derivative of the ester is produced.

Scientific Research Applications

Methyl 4-iodo-3-(trifluoromethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-iodo-3-(trifluoromethoxy)benzoate depends on the specific reactions it undergoes. In coupling reactions, for example, the iodine atom facilitates the formation of a carbon-palladium bond, which then undergoes transmetalation with an organoboron reagent to form a new carbon-carbon bond . The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-iodo-3-(trifluoromethoxy)benzoate is unique due to the combination of the iodine atom and the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C9H6F3IO3

Molecular Weight

346.04 g/mol

IUPAC Name

methyl 4-iodo-3-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H6F3IO3/c1-15-8(14)5-2-3-6(13)7(4-5)16-9(10,11)12/h2-4H,1H3

InChI Key

SDQNRGSQORVSDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)OC(F)(F)F

Origin of Product

United States

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